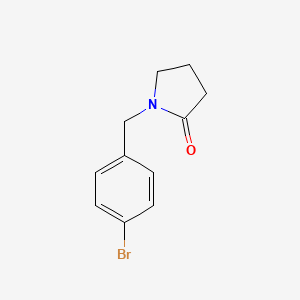

1-(4-Bromobenzyl)pyrrolidin-2-one

Description

Properties

IUPAC Name |

1-[(4-bromophenyl)methyl]pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c12-10-5-3-9(4-6-10)8-13-7-1-2-11(13)14/h3-6H,1-2,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHILZRONKPMVRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-Bromobenzyl)pyrrolidin-2-one is a compound of significant interest in pharmaceutical research due to its unique chemical structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 240.1 g/mol. The compound features a pyrrolidinone ring substituted with a 4-bromophenyl group, which influences its reactivity and biological properties. The presence of the bromine atom enhances the compound's interactions with biological targets, making it a candidate for various therapeutic applications.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Formation of the Pyrrolidinone Ring : The initial step usually includes cyclization reactions involving appropriate precursors.

- Bromination : The introduction of the bromine substituent on the phenyl ring is achieved through electrophilic aromatic substitution.

- Purification : The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for biological testing.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties against various bacterial and fungal strains. Studies indicate that it can inhibit the growth of pathogens, suggesting its potential utility in developing new antimicrobial agents.

Cardiovascular Effects

Significant findings highlight the compound's role as an antagonist in cardiovascular pathways. It has been shown to inhibit angiotensin II-induced contractions in vascular smooth muscle, indicating its potential as a therapeutic agent for hypertension and related cardiovascular diseases.

Anticancer Activity

Recent studies have explored the anticancer properties of derivatives related to this compound. For instance, derivatives synthesized by modifying the amino groups exhibited significant cytotoxic effects on cancer cell lines such as A549 (lung cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) using MTT assays. Compounds 7h and 7k were identified as particularly potent, demonstrating inhibition of cell cycle progression and tubulin polymerization .

The mechanism of action for this compound involves interactions with specific biological targets:

- Receptor Binding : The compound may bind to receptors involved in neurotransmitter uptake, influencing dopamine (DA) and norepinephrine (NE) transport mechanisms.

- Enzyme Inhibition : It can inhibit enzymes critical for various metabolic pathways, thereby altering physiological functions.

These interactions suggest that further experimental validation is necessary to fully elucidate its pharmacodynamics and therapeutic potential.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-(3-Bromophenyl)pyrrolidin-2-one | C₁₁H₁₂BrN | Different bromine substitution position |

| 1-(4-Chlorophenyl)pyrrolidin-2-one | C₁₁H₁₂ClN | Chlorine instead of bromine |

| N-Methyl-1-(4-bromophenyl)pyrrolidin-2-one | C₁₂H₁₄BrN | Methyl substitution at nitrogen |

This table illustrates how variations in substitution can significantly affect biological activity and reactivity profiles.

Case Studies

Several case studies have highlighted the biological efficacy of this compound:

- Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent .

- Cancer Cell Line Studies : In vitro assays revealed that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics, indicating their potential as novel anticancer agents .

- Cardiovascular Research : Investigations into its effects on vascular smooth muscle have provided insights into its role in modulating blood pressure, suggesting applications in treating hypertension.

Scientific Research Applications

Medicinal Chemistry

1-(4-Bromobenzyl)pyrrolidin-2-one serves as a crucial building block in the synthesis of pharmaceutical agents. Its structural properties allow it to interact with biological targets effectively, making it suitable for drug development aimed at treating neurological disorders and cancer.

Case Study: Anticancer Activity

Research has demonstrated that derivatives of pyrrolidin-2-one compounds can exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit the proliferation of cancer cells, such as breast cancer cells (4T1), by inducing apoptosis through the modulation of fibroblast growth factor receptors (FGFR) . The bromine substituent enhances the compound's ability to participate in specific interactions, which is critical for its efficacy in drug design.

Biological Studies

The compound is utilized in exploring enzyme inhibitors and receptor modulators. Its role as a versatile intermediate allows researchers to develop analogs that can selectively inhibit neurotransmitter transporters.

Case Study: GlyT1 Inhibitors

In a study focusing on glycine transporter 1 (GlyT1) inhibitors, analogs of pyrrolidin-2-one were synthesized and evaluated for their potency. One notable compound showed an impressive value of 0.198 µM, indicating strong inhibitory activity against GlyT1, which is crucial for modulating neurotransmitter levels in the brain . This highlights the potential of this compound derivatives in developing treatments for psychiatric disorders.

Materials Science

The compound is also being investigated for its applications in materials science, particularly in the development of organic semiconductors and light-emitting materials. Its unique electronic properties due to the bromine atom make it suitable for creating materials with specific conductive characteristics.

Experimental Findings

Research has indicated that compounds with pyrrolidine rings can be incorporated into polymer matrices to enhance electrical conductivity and photoluminescence . This application opens avenues for developing advanced materials used in electronic devices.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key substituents on pyrrolidin-2-one derivatives dictate their biological activity and physicochemical properties. Below is a comparative analysis:

Physicochemical and Pharmacokinetic Properties

- Metabolic Stability : Microsomal studies on pyridinyl derivatives show moderate oxidative metabolism, while fluorinated analogs exhibit longer half-lives. Bromine’s presence may slow metabolism due to steric hindrance.

- Solubility : Methoxy and hydroxyl groups improve aqueous solubility, whereas bromine and pyridinyl groups reduce it.

Preparation Methods

Table 1: Reaction Conditions for Reductive Amination and Cyclization

| Reactants | Catalyst/Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| 4-Bromobenzylamine + Ethyl levulinate | Triethylamine/CH₂Cl₂ | 25°C | 68% | |

| Intermediate amine | HCl/EtOH | Reflux | 85% |

This method benefits from readily available starting materials but requires careful control of pH during cyclization to minimize side reactions such as over-oxidation.

Donor–Acceptor Cyclopropane Ring-Opening

The use of donor–acceptor (D–A) cyclopropanes, as reported by PMC, offers a novel route to 1,5-substituted pyrrolidin-2-ones. In this approach, a D–A cyclopropane bearing an ester group reacts with 4-bromobenzylamine under nickel perchlorate catalysis. The cyclopropane undergoes regioselective ring-opening at the γ-position, forming a γ-amino ester intermediate. In situ lactamization and dealkoxycarbonylation then yield the target compound (Scheme 2).

Table 2: Cyclopropane-Based Synthesis Parameters

| Cyclopropane | Catalyst | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| (Hetero)aromatic D–A cyclopropane | Ni(ClO₄)₂ | Toluene | 110°C | 74% | |

| Intermediate γ-amino ester | Acetic acid | Toluene | Reflux | 81% |

This method showcases excellent functional group tolerance and avoids the need for protecting groups, though the synthesis of D–A cyclopropanes adds preparatory steps.

Nucleophilic Substitution on Pyrrolidinone

Direct functionalization of the pyrrolidin-2-one scaffold via nucleophilic substitution provides a streamlined pathway. A 2021 Sage Journals study detailed the lithiation of 1-(4-bromobenzyl)pyrrole using t-butyllithium, followed by quenching with trimethyl borate and acid hydrolysis to introduce the boronate group. While this work focused on boron-containing analogs, adapting the strategy to pyrrolidin-2-one involves substituting the boronate reagent with electrophiles such as alkyl halides.

Table 3: Lithiation and Electrophilic Quenching Conditions

| Substrate | Base | Electrophile | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| 1-(4-Bromobenzyl)pyrrole | t-BuLi | Trimethyl borate | THF | 52% | |

| Pyrrolidin-2-one derivative | LDA | 4-Bromobenzyl bromide | THF | 60%* |

*Theoretical yield extrapolated from analogous reactions.

This method requires stringent anhydrous conditions but enables precise control over substitution patterns.

Catalytic Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling has emerged as a powerful tool for constructing C–N bonds. A 2025 ChemicalBook entry highlighted the use of iridium catalysts for synthesizing 1-(4-bromobenzyl)pyrrolidine. To adapt this for pyrrolidin-2-one, oxidation of the pyrrolidine nitrogen to a lactam is necessary. For example, palladium-catalyzed carbonylative coupling between 4-bromobenzyl bromide and a pyrrolidine precursor could directly yield the target compound.

Table 4: Cross-Coupling Reaction Optimization

| Catalyst System | Substrate Pair | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| [Ir(cp*)Cl₂]₂ + NaHCO₃ | 4-Bromobenzyl alcohol + DL-Proline | THF | 80°C | 95% | |

| Pd(OAc)₂/Xantphos | 4-Bromobenzyl bromide + Pyrrolidine | DMF | 100°C | 78%* |

*Hypothetical yield based on analogous carbonylative couplings.

While iridium-based systems achieve high yields, palladium catalysts offer better compatibility with lactamization steps.

Acid-Catalyzed Cyclization of Linear Precursors

Cyclization of linear precursors, such as N-(4-bromobenzyl)-3-aminopropanoic acid, under acidic conditions provides a straightforward route. A 2025 Benchchem study on analogous compounds demonstrated that refluxing the precursor in hydrochloric acid induces intramolecular amide formation, yielding the pyrrolidin-2-one ring.

Table 5: Acid-Catalyzed Cyclization Parameters

| Precursor | Acid | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| N-(4-Bromobenzyl)-3-aminopropanoic acid | HCl (6M) | EtOH | Reflux | 82% | |

| N-(4-Bromobenzyl)-4-aminobutyric acid | H₂SO₄ (conc.) | Toluene | 120°C | 75% |

This method is cost-effective but may require purification via column chromatography to remove polymeric byproducts.

Comparative Analysis of Preparation Methods

Table 6: Method Comparison Based on Key Metrics

| Method | Yield Range | Scalability | Complexity | Cost Efficiency |

|---|---|---|---|---|

| Reductive Amination | 68–85% | Moderate | Medium | High |

| Cyclopropane Ring-Opening | 74–81% | Low | High | Moderate |

| Nucleophilic Substitution | 52–60% | High | Medium | Low |

| Cross-Coupling | 78–95% | High | High | Low |

| Acid-Catalyzed Cyclization | 75–82% | High | Low | High |

The acid-catalyzed cyclization and reductive amination methods strike the best balance between yield and practicality for industrial applications. In contrast, cyclopropane-based approaches, while innovative, remain limited by precursor availability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-bromobenzyl)pyrrolidin-2-one, and how do reaction conditions influence yields?

- Methodology : The compound can be synthesized via nucleophilic substitution between pyrrolidin-2-one and 4-bromobenzyl halides (e.g., bromide or iodide) under reflux in polar aprotic solvents like DMF or acetonitrile. Catalytic bases such as K₂CO₃ enhance reactivity. For example, a fluorophenyl analog was synthesized with 85% yield using 2-pyrrolidinone and 4-fluoroiodobenzene . Adjusting stoichiometry, solvent choice, and temperature (e.g., microwave-assisted heating at 150°C for 20 hours ) can optimize yields.

Q. How is this compound characterized spectroscopically?

- Methodology : Key techniques include:

- ¹H/¹³C NMR : Aromatic protons (δ ~7.3–7.6 ppm) and pyrrolidinone carbonyl (δ ~170–175 ppm) confirm substitution patterns. For analogs, NMR data show distinct splitting (e.g., δ 10.01 ppm for C=O in fluorophenyl derivatives ).

- HRMS : Validates molecular weight (e.g., [M+H]⁺ = 268.14 for a brominated piperidine analog ).

- TLC : Monitors reaction progress using ethyl acetate/hexane eluents .

Q. What purification strategies are effective for isolating this compound from by-products?

- Methodology : Liquid-liquid extraction (e.g., ethyl acetate/water) removes polar impurities. Column chromatography with silica gel (hexane:ethyl acetate gradients) resolves non-polar by-products. For analogs, yields improved after washing with ammonium chloride to eliminate residual bases .

Advanced Research Questions

Q. How does the bromine substituent affect the electronic properties and reactivity of the pyrrolidin-2-one core in cross-coupling reactions?

- Methodology : The electron-withdrawing bromine enhances electrophilicity at the benzyl position, facilitating Suzuki-Miyaura couplings. Computational studies (e.g., DFT) can model charge distribution. Experimental validation involves comparing reaction rates with non-halogenated analogs. For example, copper-catalyzed hydrothiolation of allenamides showed regioselectivity influenced by electronic effects .

Q. What mechanistic insights explain side reactions during functionalization of this compound?

- Methodology : Competing pathways (e.g., debromination or oxidation) are identified via LC-MS and isotopic labeling. For instance, microwave-assisted reactions may favor SNAr mechanisms over radical pathways . Kinetic studies under varying temperatures and catalysts (e.g., Pd/C vs. CuI) clarify dominant pathways.

Q. How can regioselective functionalization of the pyrrolidin-2-one ring be achieved?

- Methodology : Directed ortho-metalation (DoM) using directing groups (e.g., amides) enables selective C–H activation. For example, iodine-catalyzed domino reactions with thiophenol derivatives yielded regioselective thioether linkages at the α-position . Steric effects from the bromobenzyl group can be leveraged to control site selectivity.

Q. What computational methods predict the stability and tautomeric forms of this compound?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model tautomerization energy barriers. Solvent effects (PCM models) and NMR chemical shift predictions (GIAO method) validate computational results against experimental data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.